molecular formula C20H40O2Sn B14555831 Dibutoxy(dicyclohexyl)stannane CAS No. 62060-26-8

Dibutoxy(dicyclohexyl)stannane

Cat. No.: B14555831
CAS No.: 62060-26-8
M. Wt: 431.2 g/mol
InChI Key: YLVZDKGIKGSBJH-UHFFFAOYSA-N
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Description

Dibutoxy(dicyclohexyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to two butoxy groups and two dicyclohexyl groups Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutoxy(dicyclohexyl)stannane typically involves the reaction of dicyclohexyltin dichloride with butanol in the presence of a base. The reaction proceeds as follows:

(C6H11)2SnCl2+2C4H9OH(C6H11)2Sn(OC4H9)2+2HCl\text{(C}_6\text{H}_{11})_2\text{SnCl}_2 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{(C}_6\text{H}_{11})_2\text{Sn(OC}_4\text{H}_9)_2 + 2 \text{HCl} (C6​H11​)2​SnCl2​+2C4​H9​OH→(C6​H11​)2​Sn(OC4​H9​)2​+2HCl

This reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Dibutoxy(dicyclohexyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The butoxy or dicyclohexyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds are employed.

Major Products Formed

    Oxidation: Tin oxides (SnO₂) and other oxidized tin species.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Dibutoxy(dicyclohexyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of dibutoxy(dicyclohexyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The butoxy and dicyclohexyl groups influence the compound’s reactivity and stability, making it suitable for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dichloride
  • Dibutyltin oxide
  • Dibutyltin diacetate

Uniqueness

Dibutoxy(dicyclohexyl)stannane is unique due to its specific combination of butoxy and dicyclohexyl groups, which impart distinct chemical properties. Compared to other organotin compounds, it offers a balance of reactivity and stability, making it versatile for various applications.

Properties

CAS No.

62060-26-8

Molecular Formula

C20H40O2Sn

Molecular Weight

431.2 g/mol

IUPAC Name

dibutoxy(dicyclohexyl)stannane

InChI

InChI=1S/2C6H11.2C4H9O.Sn/c2*1-2-4-6-5-3-1;2*1-2-3-4-5;/h2*1H,2-6H2;2*2-4H2,1H3;/q;;2*-1;+2

InChI Key

YLVZDKGIKGSBJH-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Sn](C1CCCCC1)(C2CCCCC2)OCCCC

Origin of Product

United States

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